molecular formula C23H16N2O4S B2606302 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114653-20-1

3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2606302
CAS No.: 1114653-20-1
M. Wt: 416.45
InChI Key: NZUABPXFXSGQGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(4-methoxybenzoyl)benzonitrile, include a density of 1.21g/cm3, a boiling point of 422.5ºC at 760 mmHg, and a flash point of 184.7ºC .

Scientific Research Applications

Synthesis and Biological Activity

  • Biologically Active Derivatives : A study by Zia-ur-Rehman et al. (2006) involved the synthesis of a series of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones, exploring their activity against both Gram-positive and Gram-negative bacteria. This research demonstrates the compound's potential as a foundation for developing new antibacterial agents (Muhammad Zia-ur-Rehman et al., 2006).

  • Regioisomeric Synthesis : Kozminykh et al. (2002) reported on the synthesis of regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, contributing to the diversity of benzothiazinone derivatives for further biological exploration (V. Kozminykh et al., 2002).

  • Antimicrobial Agents Synthesis : Ahmad et al. (2011) focused on the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides as anti-microbial agents, revealing moderate to significant anti-microbial activities and highlighting the importance of lipophilicity for antibacterial activity (Naveed Ahmad et al., 2011).

Anticancer and Apoptosis Induction

  • Apoptosis Induction in Leukemia Cells : Repický et al. (2009) studied a new synthetically prepared benzothiazole derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), and its effects on human leukemia cells, involving ROS-mitochondrial mediated death signaling and activation of p38 MAPK. This work supports the potential use of benzothiazole derivatives in cancer therapy (A. Repický et al., 2009).

Synthesis for Potential Therapeutic Applications

  • Novel Synthesis for Antimicrobial Activity : Badne et al. (2011) reported on the novel synthesis and biological activity of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, showing antimicrobial activity and contributing to the pool of potential therapeutic agents (S. G. Badne et al., 2011).

Properties

IUPAC Name

3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c1-29-19-11-9-17(10-12-19)23(26)22-15-25(18-6-4-5-16(13-18)14-24)20-7-2-3-8-21(20)30(22,27)28/h2-13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUABPXFXSGQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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